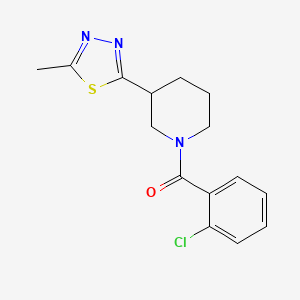
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds often starts from a chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties, like 1,3,4-thiadiazole, often have diverse activities . The presence of the=N-C-S- moiety and strong aromaticity of the ring are assumed to provide low toxicity and great in vivo stability . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. For instance, the synthesis and antimicrobial activity of new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents have shown moderate activity, suggesting the relevance of thiadiazole derivatives in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
Compounds containing thiadiazole and piperidine rings have been studied for their potential anticancer effects. Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrated that these compounds performed well against pathogenic strains and showed promising anticancer activity (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity
The antiviral potential of related compounds has also been investigated. For example, the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides against the tobacco mosaic virus indicate certain compounds' efficacy, highlighting the significance of thiadiazole derivatives in antiviral research (Chen et al., 2010).
Analytical and Structural Studies
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride and structural characterization studies, such as those revealing isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule, contribute to the fundamental understanding of these compounds' chemical properties and potential applications in material science and drug development (Rui, 2010); (Swamy et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDCQXOTYECIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)
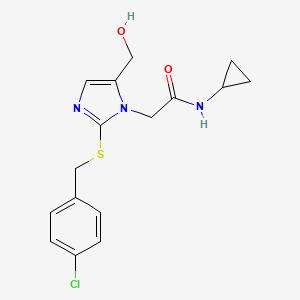
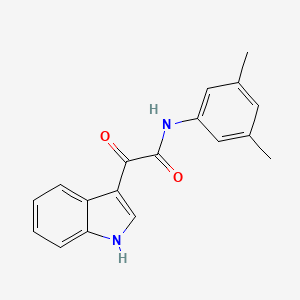
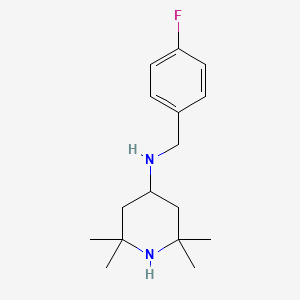
![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)
![(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2827649.png)
![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)
![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)
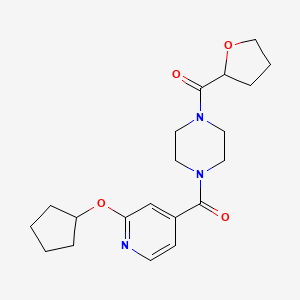
![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)
![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)
